[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea
Description
[(Z)-(1-Benzyl-2-oxoindol-3-ylidene)amino]thiourea is a thiourea derivative featuring a benzyl-substituted indole core. The Z-configuration of the imine bond (C=N) and the benzyl substituent at the indole N1 position distinguish it from simpler thiourea analogs.
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1-benzyl-2-hydroxyindol-3-yl)iminothiourea |
InChI |
InChI=1S/C16H14N4OS/c17-16(22)19-18-14-12-8-4-5-9-13(12)20(15(14)21)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22) |
InChI Key |
KQFHBNWGAOWPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea typically involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . The reaction is carried out under Eschenmoser coupling conditions, which are known for their feasibility and scalability . The yields of the products vary from 70% to 97%, surpassing those obtained by other published methods .
Industrial Production Methods
The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea involves its ability to donate hydrogen to free radicals, thereby exhibiting antioxidant properties . It also acts as a hydrogen bond donor, facilitating various catalytic reactions . The molecular targets and pathways involved include DNA gyrase B and human peroxiredoxin 5 .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Substituent Impact :
- Benzyl vs. This could influence bioavailability and target selectivity .
- Benzyl vs. H (Unsubstituted analog): The unsubstituted [(2-oxoindol-3-yl)amino]thiourea (CAS 27830-79-1) lacks the N1 substituent, reducing steric hindrance and possibly altering hydrogen-bonding interactions critical for biological activity .
Physical and Chemical Properties
- Melting Points: The unsubstituted [(2-oxoindol-3-yl)amino]thiourea melts at 198–200°C , while Metisazone’s melting point is unreported but likely lower due to reduced molecular symmetry.
- Dipole Moments: Thiourea derivatives generally exhibit large dipole moments (e.g., bis-thiourea cadmium chloride, BTCC), making them suitable for nonlinear optical (NLO) applications. The benzyl substituent may further polarize the electron density, enhancing NLO properties .
- Solubility : The benzyl group likely reduces aqueous solubility compared to unsubstituted analogs but improves organic solvent compatibility .
Biological Activity
[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound has the molecular formula C22H18N4OS and features a thiourea moiety linked to an indole derivative. The synthesis typically involves the reaction of benzyl derivatives with isothiocyanates or thiourea precursors, following established methodologies in organic synthesis.
Antioxidant Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antioxidant properties. For example, a related thiourea compound showed strong reducing potential against ABTS free radicals with an IC50 value of 52 µg/mL and a DPPH assay value of 45 µg/mL, indicating substantial antioxidant capacity .
Antimicrobial Properties
Thioureas have been reported to possess antibacterial and antifungal activities. A study highlighted that certain thiourea derivatives exhibited notable inhibition against Staphylococcus aureus and other pathogenic bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 16.23 μM to 30 μM, showcasing their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea have been explored in various cell lines. For instance, compounds derived from thioureas were tested against human cancer cell lines, showing selective cytotoxicity. One study reported that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like etoposide, suggesting their potential as lead compounds in cancer therapy .
The biological activity of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thioureas often act as enzyme inhibitors. For example, they can inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties allow these compounds to neutralize ROS, thus protecting cells from oxidative stress.
- Induction of Apoptosis : Some studies suggest that thiourea derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
